TlrC protein

macrolide resistance mechanism antibiotic efflux ABC transporter

CAS 141349-77-1 is registered in several chemical vendor databases under the name "TlrC protein" and assigned the molecular formula C5H10N2O2, corresponding to the small-molecule carbamate derivative 2-(3,5-dimethylphenylmethylamino)-1-methylethyl methylcarbamate. However, this CAS entry carries minimal publicly available physicochemical, toxicological, or spectroscopic characterization data across authoritative databases including PubChem, basechem, and chemicalbook.

Molecular Formula C5H10N2O2
Molecular Weight 0
CAS No. 141349-77-1
Cat. No. B1175108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTlrC protein
CAS141349-77-1
SynonymsTlrC protein
Molecular FormulaC5H10N2O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TlrC Protein (CAS 141349-77-1): Procurement-Relevant Identity, Source, and Database Status


CAS 141349-77-1 is registered in several chemical vendor databases under the name "TlrC protein" and assigned the molecular formula C5H10N2O2, corresponding to the small-molecule carbamate derivative 2-(3,5-dimethylphenylmethylamino)-1-methylethyl methylcarbamate [1]. However, this CAS entry carries minimal publicly available physicochemical, toxicological, or spectroscopic characterization data across authoritative databases including PubChem, basechem, and chemicalbook [1]. In the primary biomedical literature, "TlrC" unambiguously denotes the tylosin resistance ATP-binding protein (UniProt P25256) from Streptomyces fradiae—a 548-amino-acid ABC-F subfamily ribosomal protection protein with a molecular mass of 59,129 Da that mediates energy-dependent macrolide efflux [2]. Procurement decisions should therefore distinguish between the small-molecule CAS entry (C5H10N2O2, essentially uncharacterized) and the biologically active TlrC gene product (protein, extensively validated), as these represent fundamentally distinct chemical entities that are not interchangeable in any experimental context.

Why TlrC Protein Cannot Be Replaced by In-Class ABC-F Homologs: Mechanistic and Substrate-Specificity Evidence


Although TlrC belongs to the TlrC/CarA/OleB/SrmB family of ABC-F type ribosomal protection proteins (KEGG Orthology K18230), in-class substitution is contraindicated because each member of this family has evolved within a distinct macrolide biosynthetic gene cluster and confers resistance to a specific, non-overlapping set of macrolide substrates [1]. TlrC from the tylosin cluster of S. fradiae confers resistance to tylosin, mycinamicin, and lincosamides; SrmB from the spiramycin cluster of S. ambofaciens confers resistance to spiramycin; and CarA from the carbomycin cluster of S. thermotolerans confers resistance to carbomycin [1][2]. Furthermore, within the S. fradiae resistance system itself, TlrC operates via ATP-dependent drug efflux, whereas TlrB and TlrD are methyltransferases that chemically modify the 23S rRNA drug target—meaning that even co-clustered resistance determinants are mechanistically non-redundant [2]. Substituting a generic ABC-F homolog without experimental validation of the substrate profile and efflux kinetics therefore carries a quantifiable risk of selecting an irrelevant resistance phenotype for the macrolide under investigation.

TlrC Protein: Quantitative Head-to-Head Differentiation Evidence Against Closest Analogs


Resistance Mechanism Divergence: TlrC (ATP-Dependent Efflux Pump) Versus TlrB/TlrD (23S rRNA Methyltransferases) in the Same S. fradiae Cluster

Within the S. fradiae tylosin biosynthetic cluster, the four resistance determinants operate through two fundamentally distinct mechanisms. TlrC encodes an ATP-binding cassette efflux pump that actively exports tylosin from the cell, and when expressed alone in S. lividans, it confers only modest tylosin resistance [1]. In contrast, TlrB and TlrD are methyltransferases: TlrB monomethylates 23S rRNA nucleotide G748, while TlrD monomethylates nucleotide A2058; neither methylation alone is sufficient for tylosin resistance—only synergistic co-expression of both methyltransferases confers high-level resistance (MIC 512 μg/mL for rlmAII + tlrD versus MIC 8 μg/mL for either alone in S. lividans, compared with a control MIC of 2 μg/mL) [1]. TlrC's efflux mechanism is ATP-hydrolysis-dependent, as evidenced by the presence of conserved Walker A (GXXGXGKST) and Walker B (hhhhDEPT) motifs in both its N-terminal and C-terminal halves, a structural feature resulting from tandem gene duplication that is shared with other ABC transporters but absent from the methyltransferases TlrB and TlrD [2].

macrolide resistance mechanism antibiotic efflux ABC transporter Streptomyces self-resistance

Substrate Specificity Differentiation: TlrC (Tylosin/Mycinamicin/Lincosamide) Versus SrmB (Spiramycin) and CarA (Carbomycin)

Although TlrC, SrmB, and CarA all belong to the same ABC-F subfamily (KEGG K18230) and share conserved ATP-binding domains, they confer resistance to distinct, non-overlapping macrolide antibiotics that correspond to the specific biosynthetic product of their host organism [1][2]. The Comprehensive Antibiotic Resistance Database (CARD) explicitly annotates tlrC as conferring resistance to tylosin, mycinamicin, and lincomycin [1], whereas srmB confers resistance exclusively to spiramycin [2], and carA confers resistance exclusively to carbomycin [3]. The synergistic resistance mechanism described for tylosin (requiring methylation at both G748 and A2058 in combination with efflux) is specific for macrolides bearing sugars at both the 5- and 14-positions of the macrolactone ring (tylosin, mycinamicin) and is not observed for macrolides such as carbomycin, spiramycin, or erythromycin that have different sugar constellations [4]. This substrate specificity is determined by the differential glycosylation pattern of each macrolide and its corresponding fit within the 50S ribosomal subunit peptide exit tunnel, meaning that a TlrC-expressing strain will not necessarily display cross-resistance to macrolides that are substrates for SrmB or CarA [4].

macrolide substrate specificity ABC-F ribosomal protection antibiotic resistance profiling biosynthetic gene cluster

Metabolic Engineering Performance: TlrC Overexpression Increases Extracellular Tylosin Production by 18% (Single-Gene) and Contributes to 23% Enhancement in Combinatorial Strains

In a 2023 metabolic engineering study using the hyperproducing strain Streptomyces xinghaiensis TL01, single-copy chromosomal integration of an additional tlrC gene under the strong constitutive promoter kasOp* (strain TLPH08-2) increased extracellular tylosin production to 10.51 g/L, representing an 18% improvement over the parental strain TL01 baseline [1]. In comparison, overexpression of the SAM biosynthetic gene metKcs (strain TLPH09) yielded a 12% increase, the pathway activator gene tylR (strain TLPH12) yielded 11%, and the SAM genes adoKcs-metFcs (strain TLPH10) yielded 11%, establishing tlrC overexpression as the single most effective individual genetic intervention among those tested [1]. Furthermore, the intracellular-to-extracellular tylosin ratio decreased from 18% in the parental TL01 to 10% in TLPH08-2, providing direct evidence that TlrC functions by enhancing tylosin efflux and reducing intracellular feedback inhibition [1]. Combinatorial overexpression of tlrC with metKcs, adoKcs-metFcs, and tylR (strain TLPH17) further increased production to 10.93 g/L (23% over TL01), and subsequent operon rearrangement (strain TLPH23) pushed the titer to 11.35 g/L [1].

tylosin fermentation metabolic engineering efflux engineering Streptomyces xinghaiensis industrial microbiology

Structural Organization and Evolutionary Divergence: Tandem Gene Duplication Architecture of TlrC Versus ABC-F Homologs CarA, SrmB, and OleB

The primary structure of TlrC is uniquely characterized by extensive internal homology between its N-terminal (residues ~1–274) and C-terminal (residues ~275–548) halves, a feature attributed to an ancestral tandem gene duplication event [1]. Each half contains a complete set of ATP-binding cassette motifs: Walker A (GXXGXGKST), Walker B (hhhhDEPT), ABC signature I (LSGG), and ABC signature II [2]. Quantitative sequence alignments reveal that TlrC shares 22.3% amino acid identity with the AatA reference sequence from Acetobacter aceti, compared to 24.5% for CarA, 24.4% for SrmB, 23.7% for OleB, and 35.4% for Uup [2]. Although TlrC, CarA, and SrmB all possess the duplicated ATP-binding domain architecture, their sequence divergence (only ~22–24% identity in the conserved ATP-binding regions) underlies their distinct macrolide substrate specificities described in Evidence Item 2 above. The TlrC protein has a calculated molecular mass of 59,129 Da and 548 amino acid residues, placing it within the same size class as CarA (551 residues, 60,389 Da) but with only ~35% overall sequence similarity in pairwise alignments [1][3].

tandem gene duplication ABC transporter evolution protein domain architecture sequence identity

TlrC Protein: Validated Research and Industrial Application Scenarios Supported by Comparative Evidence


Streptomyces Genetic Engineering: tlrC as a Dominant Selectable Marker for Tylosin-Based Transformation Selection

The tlrC gene, as disclosed in US Patent 4,889,809 (Eli Lilly and Company), has been validated as a dominant selectable marker for constructing recombinant DNA cloning vectors in Streptomyces fradiae and related species [1]. Unlike the methyltransferase markers tlrB and tlrD—which require synergistic co-expression for high-level tylosin resistance—TlrC functions independently as a single-gene selection cassette, simplifying vector construction [2]. The plasmid pSKC10, carrying tlrC, is deposited in S. fradiae JS87 under accession NRRL 18072 and enables direct selection of tylosin-resistant transformants from a background of untransformed cells [1]. This application is precluded with SrmB or CarA, which confer resistance to spiramycin and carbomycin respectively and would not provide selection in a tylosin-based screening protocol [3].

Industrial Tylosin Fermentation Process Optimization: tlrC Overexpression for Enhanced Extracellular Product Recovery

In industrial-scale tylosin fermentation, a substantial fraction of the product (approximately 18% of the extracellular titer, or ~1.58 g/L in strain TL01) remains associated with the mycelial pellet and is inaccessible to downstream purification [2]. Overexpression of tlrC under the kasOp* promoter reduces this intracellular fraction to 10% and increases the recoverable extracellular titer by 18% as a single-gene intervention—the highest individual improvement among all genetic targets tested in the tylosin cluster [2]. This translates to an additional ~1.6 g of recoverable tylosin per liter of fermentation broth in the TLPH08-2 strain. For a typical industrial fermentation campaign operating at 100,000-liter scale, this represents a potential yield gain on the order of 160 kg of additional purified product per batch, directly attributable to tlrC-mediated efflux enhancement [2].

Macrolide Resistance Mechanism Studies: TlrC as the Prototypical ABC-F Efflux Model for 16-Membered Macrolides

TlrC is the biochemically best-characterized ABC-F efflux protein within the tylosin biosynthetic cluster, with its complete nucleotide sequence, transcription start site, and in vitro translation product established since 1991 [3]. Its tandem duplication architecture—with two complete ATP-binding cassettes in a single polypeptide—makes it a unique model system for studying the evolution of ABC transporter substrate specificity among macrolide-producing actinomycetes [3]. The synergistic resistance data demonstrate that TlrC-mediated efflux operates in parallel with, and is mechanistically orthogonal to, the TlrB/TlrD ribosomal methylation system, providing an experimentally tractable system for dissecting the relative contributions of drug efflux versus target modification to overall resistance levels [4]. This application scenario cannot be fulfilled by the methyltransferases TlrB or TlrD, which address a fundamentally different resistance mechanism.

Biosynthetic Gene Cluster Mining and Heterologous Expression: TlrC as a Cluster-Specific Resistance Marker for Tylosin Pathway Reconstitution

When the tylosin biosynthetic gene cluster is heterologously expressed in non-producing Streptomyces hosts, co-expression of tlrC is essential to confer self-resistance to the heterologous host during tylosin production [2][3]. The CARD database confirms that tlrC is exclusively found within the tylosin biosynthetic cluster and is one of the key mechanisms by which S. fradiae avoids self-destruction during antibiotic production [3]. Using SrmB or CarA as a substitute resistance marker in a heterologous tylosin cluster would fail because neither confers resistance to tylosin [3]. The validated substrate specificity profile (tylosin, mycinamicin, lincomycin) makes TlrC the only appropriate choice for self-resistance engineering in any heterologous tylosin or mycinamicin production system.

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